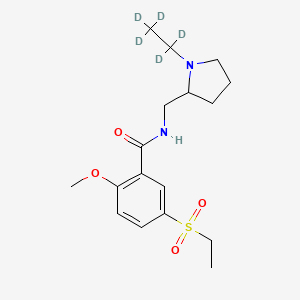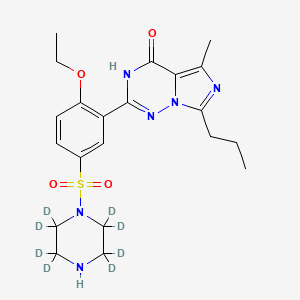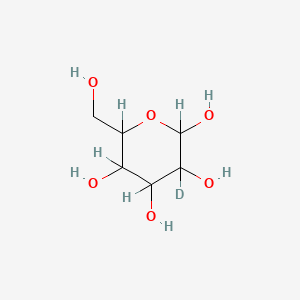
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a deuterated analog of a hexose sugar, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic hydrogen-deuterium exchange reaction, where the precursor sugar is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microbial fermentation using genetically engineered microorganisms. These microorganisms can be designed to incorporate deuterium into the sugar molecules during their metabolic processes. This method is advantageous due to its potential for large-scale production and lower environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to activate the hydroxyl groups for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated polyols.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating glucose metabolism and its use as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated pharmaceuticals and as a precursor for the synthesis of other deuterated compounds.
Mécanisme D'action
The mechanism of action of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it can influence the rate and outcome of biochemical reactions. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and product distributions. This compound can target various enzymes and pathways involved in carbohydrate metabolism, providing insights into their function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: A common hexose sugar with similar structural features but without deuterium substitution.
D-Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-Galactose: A hexose sugar with a different stereochemistry at the fourth carbon atom.
Uniqueness
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the presence of deuterium, which imparts distinct physicochemical properties and kinetic isotope effects. These properties make it valuable for specific applications in research and industry where stable isotope labeling is required.
Propriétés
IUPAC Name |
3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(OC1O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
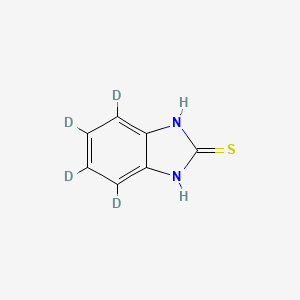

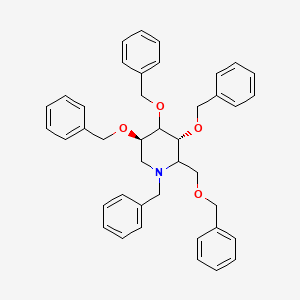
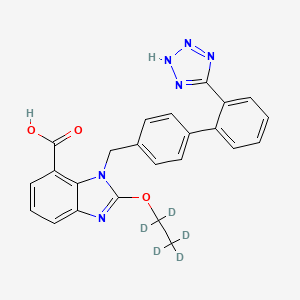

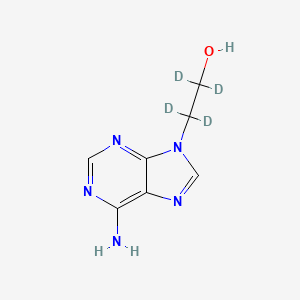
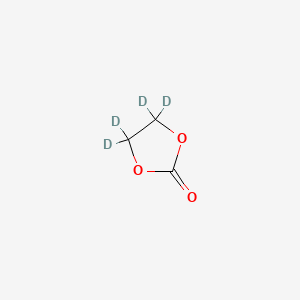
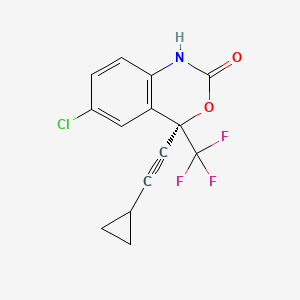
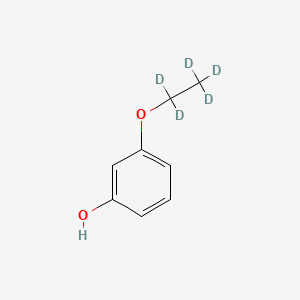
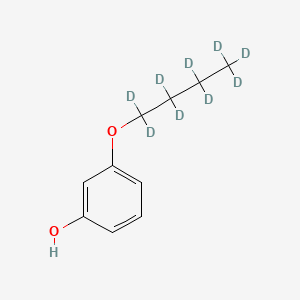
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
